2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
Overview
Description
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a useful research compound. Its molecular formula is C13H21BN2O3 and its molecular weight is 264.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound can be used as a reagent to borylate arenes . Arenes are aromatic hydrocarbons, which play a crucial role in various biochemical reactions.
Mode of Action
The compound 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine interacts with its targets (arenes) through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. This process can lead to significant changes in the chemical properties of the target molecule, enabling it to participate in further chemical reactions.
Biochemical Pathways
The borylation of arenes can lead to the formation of organoboron compounds . These compounds are often used as intermediates in organic synthesis, indicating that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific arenes it interacts with. By borylating arenes, the compound can significantly alter the chemical properties of these molecules, enabling them to participate in further chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be moisture sensitive , indicating that its stability and efficacy could be affected by the presence of water or humidity in the environment.
Biochemical Analysis
Biochemical Properties
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine plays a significant role in biochemical reactions, particularly in the borylation of arenes and the synthesis of conjugated copolymers . This compound interacts with various enzymes and proteins, facilitating the formation of boron-containing intermediates. These intermediates are crucial in the synthesis of complex organic molecules, which are often used in pharmaceuticals and materials science. The nature of these interactions involves the formation of covalent bonds between the boron atom in the compound and the target molecules, leading to the stabilization of reaction intermediates and the promotion of desired chemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is an important factor, as it can undergo degradation under certain conditions, leading to a decrease in its efficacy. Studies have shown that the compound remains stable under inert conditions but can degrade in the presence of moisture or high temperatures . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism. These temporal effects highlight the importance of controlling experimental conditions to ensure the reliability of results.
Properties
IUPAC Name |
2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-9(2)17-11-15-7-10(8-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDCOFYYHZYBJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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